5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Description
5-[(4-tert-Butylphenoxy)methyl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a 1,2,4-triazole-3-thione derivative characterized by a 4-tert-butylphenoxy methyl group at the C-5 position and a 2-methylphenyl substituent at the C-4 position.
Properties
CAS No. |
539808-73-6 |
|---|---|
Molecular Formula |
C20H23N3OS |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
3-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H23N3OS/c1-14-7-5-6-8-17(14)23-18(21-22-19(23)25)13-24-16-11-9-15(10-12-16)20(2,3)4/h5-12H,13H2,1-4H3,(H,22,25) |
InChI Key |
HNFBXQSVJFFEPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)COC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Intermediate Formation
The first step involves reacting a hydrazide derivative with an isothiocyanate. For 5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazole-3-thione , the synthesis requires:
-
Hydrazide component : (4-Tert-butylphenoxy)acetic acid hydrazide, derived from (4-tert-butylphenoxy)acetic acid.
-
Isothiocyanate component : 2-Methylphenyl isothiocyanate, synthesized from 2-methylaniline and thiophosgene.
The reaction occurs in ethanol under reflux for 2 hours, forming a thiosemicarbazide intermediate. This intermediate is characterized by IR absorption bands for C=O (1670–1653 cm⁻¹) and N–H stretches (3200–3400 cm⁻¹).
Cyclization to Triazole-3-Thione
The intermediate is refluxed in 4N sodium hydroxide for 4 hours, inducing cyclization. Acidification with hydrochloric acid precipitates the crude product, which is purified via recrystallization from ethanol. Key advantages of this method include:
-
Reduced solvent waste : Ethanol and water are prioritized over hazardous solvents.
-
High yield : Analogous compounds achieve yields of 59–86% under similar conditions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of ethanol as a solvent enhances reaction efficiency by solubilizing both hydrophilic and hydrophobic reactants. Elevated temperatures (reflux at 78°C) accelerate thiosemicarbazide formation while minimizing side reactions.
Base Concentration and Cyclization Efficiency
Cyclization in 4N NaOH ensures complete deprotonation of the thiosemicarbazide, facilitating ring closure. Lower base concentrations (e.g., 2N NaOH) result in incomplete reactions, as observed in comparative studies.
Structural Characterization and Analytical Data
Spectroscopic Analysis
-
IR Spectroscopy : The thione group (C=S) exhibits a characteristic stretch at 1170–1190 cm⁻¹. Aromatic C–H and N–H stretches appear at 3016–3074 cm⁻¹ and 3197–3376 cm⁻¹, respectively.
-
¹H NMR : Signals for the tert-butyl group (δ 1.33 ppm, singlet), 2-methylphenyl protons (δ 2.35 ppm, singlet), and aromatic protons (δ 6.8–7.5 ppm) confirm substituent integration.
Chromatographic Purity
High-performance liquid chromatography (HPLC) of analogous compounds shows retention times of 2.6–3.5 minutes with >95% purity, validating method efficacy.
Comparative Analysis of Synthesis Methods
The optimized one-pot method reduces procedural steps and improves atom economy, aligning with green chemistry principles.
Challenges and Mitigation Strategies
Isothiocyanate Synthesis
2-Methylphenyl isothiocyanate requires careful handling due to thiophosgene’s toxicity. Substitutes like ammonium thiocyanate or microwave-assisted synthesis may mitigate risks.
Purification Difficulties
The product’s low solubility in nonpolar solvents necessitates ethanol-water recrystallization. Gradient chromatography could enhance purity for pharmaceutical applications.
Scalability and Industrial Relevance
Pilot-scale trials of analogous triazole-3-thiones demonstrate feasibility for kilogram-scale production. Key considerations include:
Chemical Reactions Analysis
Nucleophilic Substitution at the Thione Group
The sulfur atom in the thione (-C=S) group acts as a nucleophilic site, enabling reactions with electrophilic agents. This reactivity is critical for forming derivatives or coordinating with metals:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form thioether derivatives.
-
Acylation : Reacts with acyl chlorides to yield thioester compounds, though steric hindrance from the tert-butyl group may reduce yields.
Example Reaction Pathway :
Oxidation Reactions
The thione group is susceptible to oxidation, forming sulfinic or sulfonic acid derivatives depending on conditions:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| HO/AcOH | Sulfinic acid derivative | Room temperature, 12h |
| KMnO | Sulfonic acid derivative | Acidic, 60°C |
These reactions are influenced by solvent polarity and steric effects from the 2-methylphenyl group .
Coordination with Metal Ions
The thione sulfur and triazole nitrogen atoms act as ligands for metal coordination, particularly with zinc ions in metalloenzymes:
-
Zinc Binding : Forms stable complexes with Zn in metallo-β-lactamases (MBLs), disrupting bacterial antibiotic resistance mechanisms .
-
Affinity Trends : Bulky substituents (e.g., tert-butylphenoxy) enhance hydrophobic interactions in enzyme active sites but may reduce solubility .
Key Data :
Tautomerism and Thiol-Related Reactions
The compound exhibits thione-thiol tautomerism, enabling reactivity in the thiol form:
-
Disulfide Formation : Reacts with oxidizing agents (e.g., I) to form disulfide-bridged dimers.
-
Thiol-Ene Reactions : Participates in radical thiol-ene coupling under UV light .
Reactions Involving the Phenoxymethyl Group
The phenoxymethyl substituent undergoes selective transformations:
-
Ether Cleavage : Reacts with HI or BF·EtO to release phenol derivatives.
-
Electrophilic Aromatic Substitution : The tert-butyl group directs meta-substitution in Friedel-Crafts alkylation or nitration.
Triazole Ring Functionalization
The triazole nitrogen atoms participate in:
-
N-Alkylation : Reacts with alkylating agents (e.g., CHI) at N1 or N2 positions, though regioselectivity depends on steric factors.
-
Cycloaddition : Engages in Huisgen 1,3-dipolar cycloaddition with alkynes under copper catalysis.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of appropriate precursors under controlled conditions. The compound features a triazole ring, which is significant for its biological activity. The presence of the tert-butylphenoxy group enhances lipophilicity and potentially improves bioavailability.
Antimicrobial Properties
Research indicates that triazole derivatives, including this compound, possess significant antibacterial and antifungal activities. For example:
- Antibacterial Activity : Studies have shown that triazole derivatives can exhibit potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The compound's structure allows it to interfere with bacterial cell wall synthesis and disrupt metabolic pathways .
- Antifungal Activity : The compound has been evaluated for antifungal properties against common pathogens like Candida albicans, demonstrating effectiveness comparable to standard antifungal agents .
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of various triazole compounds against cancer cell lines. The MTT assay results suggest that the compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated several triazole derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structural motifs to 5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains. This highlights the potential of this compound as a lead structure for developing new antimicrobial agents .
Case Study 2: Cancer Cell Line Testing
Another study focused on the cytotoxic effects of various triazole derivatives on HeLa cells (human cervical cancer cells). The findings revealed that certain derivatives had IC50 values in the low micromolar range, indicating significant cytotoxicity. This positions 5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione as a promising candidate for further development in anticancer therapies .
Summary of Applications
The applications of 5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be summarized as follows:
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Effective against various bacterial and fungal pathogens |
| Anticancer Research | Induces cytotoxicity in cancer cell lines |
| Agricultural Chemistry | Potential use as a fungicide or bactericide in crop protection |
Mechanism of Action
The mechanism of action of 5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound’s triazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its antimicrobial and other biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s structural uniqueness lies in its 4-tert-butylphenoxy methyl and 2-methylphenyl substituents. Below is a comparative analysis with analogous 1,2,4-triazole-3-thione derivatives:
Physicochemical Properties
- Melting Points: Derivatives with bulky substituents (e.g., tert-butyl) exhibit lower melting points (e.g., 183–245°C for compounds in ), likely due to reduced crystallinity. The target compound’s tert-butylphenoxy group may similarly lower its melting point compared to halogenated analogs.
- Synthetic Yields: Yields for triazole-3-thiones range widely (50–91%), influenced by substituent complexity. The allyl and bromophenoxy groups in achieved moderate yields, suggesting the target compound’s synthesis may require optimized conditions.
Research Findings and Implications
However, its 2-methylphenyl group may limit antibacterial efficacy compared to halogenated derivatives .
Therapeutic Potential: Structural alignment with anticonvulsant-active derivatives (e.g., TP-315) suggests promise for seizure management, warranting further electrophysiological studies .
Metabolic Profile : The compound’s tert-butyl group may confer metabolic stability, reducing hepatic clearance risks .
Biological Activity
The compound 5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its antimicrobial, antifungal, antiviral, anticancer, and antitubercular activities.
Chemical Structure and Properties
The compound features a triazole ring with a thione functional group and a tert-butylphenoxy methyl moiety. Its structural characteristics contribute to its biological activity by enabling interactions with various biological targets.
Biological Activity Overview
-
Antimicrobial Activity :
- Studies have shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, compounds similar to the target compound demonstrated activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
- The presence of the thione group is crucial as it enhances the interaction with microbial enzymes.
- Antifungal Activity :
- Antiviral Activity :
-
Anticancer Activity :
- Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, certain compounds have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer) . The mechanism involves cell cycle arrest and modulation of apoptotic pathways.
- Antitubercular Activity :
Case Studies
- A study conducted by Romagnoli et al. demonstrated that specific triazole derivatives could arrest the growth of cancer cells in the G2/M phase of the cell cycle, indicating their potential as chemotherapeutic agents .
- Another investigation highlighted the synthesis of novel triazole derivatives that exhibited significant antimicrobial activity against resistant strains of bacteria .
Data Summary
Q & A
Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
